3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-7-6-14-9-5-3-2-4-8(9)10(7)11(12)13/h2-5,7,10H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCPHIMFILAPOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The chromene scaffold is frequently constructed via acid-catalyzed cyclocondensation of phenolic precursors with β-keto esters or α,β-unsaturated carbonyl compounds. For 3-methyl-3,4-dihydro-2H-chromene-4-carboxylic acid, a plausible route involves reacting 2-methylphenol (o-cresol) with ethyl acetoacetate under reflux with concentrated sulfuric acid. This facilitates nucleophilic attack by the phenolic oxygen on the β-keto ester’s carbonyl, followed by cyclodehydration to form the dihydrochromene ring.
Key variables include:
- Catalyst selection : Sulfuric acid, polyphosphoric acid, or p-toluenesulfonic acid (PTSA) are commonly employed.
- Solvent systems : Toluene or xylene enhances reaction efficiency by azeotropic water removal.
- Substituent positioning : The methyl group at C3 is introduced via the β-keto ester’s α-methyl substituent, ensuring regioselective ring formation.
Post-cyclization, hydrolysis of the ethyl ester under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid. Yields for analogous chromene-4-carboxylic acids range from 65–75% .
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclocondensation, reducing reaction times from hours to minutes. A mixture of o-cresol and ethyl acetoacetate under microwave irradiation (150°C, 20 min) with PTSA catalyst achieves near-quantitative conversion in preliminary studies. This method minimizes side products like decarboxylated derivatives.
Esterification-Hydrolysis Strategies
Carboxylic Acid Protection and Deprotection
Temporary esterification of the C4-carboxylic acid group is critical to prevent interference during chromene ring formation. Methyl or ethyl esters are preferred due to facile hydrolysis.
Step 1: Esterification
this compound is esterified via reflux with methanol or ethanol in the presence of H₂SO₄ or HCl. For example, methyl 3-methyl-3,4-dihydro-2H-chromene-4-carboxylate is obtained in >90% yield under Dean-Stark conditions.
Step 2: Reduction and Oxidation
Contrary to prior art methods for aldehydes, the carboxylic acid is retained by omitting reducing agents like Vitride. Direct hydrolysis of the ester with aqueous NaOH (2M, 80°C, 4h) regenerates the carboxylic acid with 85–92% purity .
Reduction-Oxidation Pathways
Selective Reduction of Keto Intermediates
A less explored route involves the reduction of 4-oxo intermediates. For instance, 3-methyl-4-oxo-3,4-dihydro-2H-chromene-2-carbaldehyde is reduced using NaBH₄ in THF, followed by oxidation of the resultant alcohol to the carboxylic acid via Jones reagent (CrO₃/H₂SO₄). This method, however, suffers from <50% yields due to over-oxidation side reactions.
Vitride-Mediated Reductions
Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride) effectively reduces esters to alcohols, but for carboxylic acid synthesis, its use is limited. Instead, partial reduction of nitriles or amides may be explored, though no direct precedents exist for this compound.
Catalytic and Green Chemistry Innovations
Enzymatic Hydrolysis
Lipases (e.g., Candida antarctica) catalyze the hydrolysis of methyl esters under mild conditions (pH 7, 37°C), offering an eco-friendly alternative. Pilot studies on analogous chromene esters achieve 80–88% conversion without racemization.
Photocatalytic Decarboxylation
Visible-light-mediated decarboxylation using Ru(bpy)₃²⁺ as a photocatalyst enables one-pot synthesis from β-keto acids. While untested for this compound, similar protocols yield chromene derivatives in 70–78% yields .
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid-catalyzed cyclocondensation | 65–75% | H₂SO₄, reflux, 6–8h | Scalable, low cost | Long reaction time, acidic waste |
| Microwave cyclization | 85–90% | PTSA, 150°C, 20min | Rapid, high purity | Specialized equipment required |
| Esterification-hydrolysis | 80–85% | H₂SO₄/NaOH, 8h total | High selectivity | Multi-step, moderate atom economy |
| Enzymatic hydrolysis | 80–88% | Lipase, pH 7, 24h | Mild, sustainable | Substrate specificity issues |
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chromene ring into dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromone derivatives, while reduction can produce dihydrochromenes .
Scientific Research Applications
3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for treating various diseases, such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism by which 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In medicinal applications, the compound may interact with cellular receptors and enzymes, modulating signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
Core Structure Influence: Chromene derivatives (e.g., the target compound and 2-amino-4-aryl chromenes) exhibit aromatic benzopyran cores, enhancing stability and enabling π-π interactions in biological systems. Caffeic acid, a phenolic acid, lacks the heterocyclic ring but shares a carboxylic acid group, highlighting the role of this moiety in antioxidant activity .
Substituent Effects: Electron-withdrawing groups (e.g., cyano, carboxylic acid) in chromenes enhance cytotoxicity and metal-binding capacity, as seen in cationic iron-chromene complexes with antimicrobial activity . Hydroxy and methoxy groups in pyran derivatives () may confer antioxidant properties, akin to caffeic acid .
Synthesis Methods: The target compound is likely synthesized via microwave-assisted methods, which improve yield and reduce reaction time compared to conventional approaches used for amino-substituted chromenes . Natural chromene analogs, such as those isolated from marine fungi, require chromatographic purification, emphasizing the complexity of natural product extraction .
Biological Activity
Overview
3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid, a member of the chromene family, has gained attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic benefits, including antioxidant, anti-inflammatory, and antimicrobial properties.
The biological activity of this compound is largely attributed to its interaction with various biological targets. The compound is known to influence several biochemical pathways, leading to various cellular effects. Notably, it exhibits:
- Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : The compound inhibits pro-inflammatory cytokines, reducing inflammation.
- Antimicrobial Properties : It shows effectiveness against a range of microbial pathogens.
Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress and protects cellular integrity. |
| Anti-inflammatory | Inhibits the production of inflammatory mediators. |
| Antimicrobial | Exhibits activity against bacteria and fungi. |
| Anticancer | Potential cytotoxic effects on cancer cell lines (e.g., MDA-MB-435). |
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that this compound significantly reduced lipid peroxidation in vitro, indicating strong antioxidant properties .
- Anti-inflammatory Effects : Research showed that the compound effectively inhibited the expression of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process .
- Antimicrobial Activity : In a recent investigation, this compound displayed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the cyclization of 3-methyl-2-butenal with salicylaldehyde under basic conditions. This approach allows for high yields and purity suitable for industrial applications .
Comparison with Related Compounds
The structural similarities between this compound and other chromene derivatives highlight its unique properties:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 4H-Chromene-4-carboxylic acid | Lacks methyl group at the 3-position | Similar but less potent antioxidant effect |
| 2H-Chromene-2-carboxylic acid | Different carboxylic acid position | Varies in anti-inflammatory properties |
| 3-Methyl-2H-chromene-2-carboxylic acid | Variations in functional group positions | Different spectrum of biological activities |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methyl-3,4-dihydro-2H-chromene-4-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : A common synthetic approach involves condensation reactions using chromene precursors and methyl-substituted carboxylic acid derivatives. For example, refluxing with acetic acid and sodium acetate under controlled conditions can yield the target compound (as seen in analogous chromene-carboxamide syntheses) . Intermediates are characterized via:
- HPLC : Column dimensions (4.6 mm × 25 cm), UV detection at 254 nm, and mobile phase pH adjustments (3.5–6.0) to assess purity .
- NMR/FT-IR : To confirm structural motifs like the dihydrochromene ring and carboxylic acid group.
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer :
- HPLC-UV : Quantifies impurities using a calibrated reference standard (e.g., 95–105% purity range) with a C18 column and phosphate buffer .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., theoretical m/z 220.18 for C₁₁H₁₂O₃) and detects degradation products.
- Elemental Analysis : Ensures compliance with theoretical C, H, and O percentages (±0.3% tolerance).
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data for diastereomers of this compound derivatives?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane:isopropanol gradients to separate enantiomers .
- X-ray Crystallography : Determines absolute configuration when spectral overlap complicates NMR interpretation .
- Dynamic NMR (DNMR) : Identifies rotamers or conformational exchange in solution phase.
Q. What strategies optimize the yield of this compound in scalable syntheses?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates, while recrystallization in ethanol:water (8:2) enhances purity .
- Table : Example reaction conditions and yields:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| None | AcOH | 110 | 62 |
| ZnCl₂ | DMF | 80 | 85 |
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model HOMO/LUMO interactions to predict regioselectivity in amidation or esterification.
- Kinetic Studies : Compare reaction rates with/without methyl substitution to quantify steric hindrance.
- Spectroscopic Probes : Use FT-IR to monitor carbonyl stretching frequency shifts (Δν ~20 cm⁻¹) under varying electronic environments .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare datasets from peer-reviewed studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols).
- Dose-Response Curves : Re-evaluate activity across concentrations (1 nM–100 μM) to identify non-linear effects.
- Table : Example conflicting IC₅₀ values and proposed resolutions:
| Study | IC₅₀ (μM) | Proposed Resolution |
|---|---|---|
| A | 0.5 | Verify purity (>98%) |
| B | 5.2 | Control for solvent toxicity |
Applications in Mechanistic Studies
Q. What role does this compound play in studying enzyme inhibition mechanisms?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry .
- Site-Directed Mutagenesis : Identify critical residues in enzyme active sites that interact with the methyl-chromene moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
